(3S,7R)-N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
CAS No.: 1206102-11-5
Cat. No.: VC2842688
Molecular Formula: C27H25F2N3O5
Molecular Weight: 509.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206102-11-5 |
|---|---|
| Molecular Formula | C27H25F2N3O5 |
| Molecular Weight | 509.5 g/mol |
| IUPAC Name | (3S,7R)-N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
| Standard InChI | InChI=1S/C27H25F2N3O5/c1-16-9-10-36-22-14-31-13-20(26(34)30-12-18-7-8-19(28)11-21(18)29)24(33)25(23(31)27(35)32(16)22)37-15-17-5-3-2-4-6-17/h2-8,11,13,16,22H,9-10,12,14-15H2,1H3,(H,30,34)/t16-,22+/m1/s1 |
| Standard InChI Key | RWEIORQEUUWOLH-ZHRRBRCNSA-N |
| Isomeric SMILES | C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OCC5=CC=CC=C5 |
| SMILES | CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OCC5=CC=CC=C5 |
| Canonical SMILES | CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OCC5=CC=CC=C5 |
Introduction
The compound (3S,7R)-N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide is a complex organic molecule with a specific stereochemistry, as indicated by the (3S,7R) notation. This compound belongs to a class of tricyclic structures, which are often of interest in pharmaceutical research due to their potential biological activities.
Key Characteristics:
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Molecular Formula: C27H25F2N3O5
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Molecular Weight: 509.5 g/mol
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CAS Number: 1206102-11-5
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Minimum Purity: 0.95
Structural Features:
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Tricyclic Core: The compound's core structure is composed of three rings, with a central eight-membered ring fused to a six-membered ring and a four-membered ring.
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Functional Groups: Includes carboxamide, phenylmethoxy, and difluorophenylmethyl groups.
Synthesis and Preparation
The synthesis of such complex molecules typically involves multi-step reactions, including cyclization and functional group modifications. While specific synthesis details for this compound are not widely available, similar compounds often require careful control of reaction conditions to achieve the desired stereochemistry.
General Synthesis Approach:
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Starting Materials: Typically involve commercially available precursors.
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Cyclization Reactions: Forming the tricyclic core may involve intramolecular reactions.
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Functional Group Modifications: Introduction of the phenylmethoxy and difluorophenylmethyl groups.
Potential Applications
Compounds with similar structures are often investigated for their biological activities, such as enzyme inhibition or receptor binding. The specific applications of this compound would depend on its pharmacokinetic and pharmacodynamic properties, which are not detailed in the available literature.
Potential Biological Activities:
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Enzyme Inhibition: Could act as an inhibitor for certain enzymes involved in disease pathways.
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Receptor Binding: May interact with specific receptors, influencing biological responses.
Future Research Directions:
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Biological Activity Screening: Investigating the compound's effects on various biological targets.
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Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance desired biological activities.
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